![molecular formula C26H28ClN5O2S B2472041 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-62-5](/img/no-structure.png)
1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . Triazole compounds, which are part of this structure, are known to show versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .
Applications De Recherche Scientifique
Antiviral Activity
The compound was synthesized as a potential antiviral agent. Through aromatic nucleophilic substitution, novel derivatives were created. Among these, compound 8b exhibited promising antiviral activity. Further studies could explore its mechanism of action and efficacy against specific viruses .
Antibacterial and Antifungal Properties
In vitro antimicrobial screening revealed that several derivatives possess antibacterial and/or antifungal activities. Notably, compounds 4d, 6c, 7b, and 8a demonstrated effectiveness against pathogenic organisms. Investigating their mode of action and potential clinical applications would be valuable .
DNA-Intercalation Potential
Considering its structure, this compound may intercalate with DNA. DNA-intercalators play a crucial role in cancer therapy and other biomedical applications. Further research could explore its binding affinity, selectivity, and impact on cellular processes .
Structural Modifications for Enhanced Bioactivity
To enhance its bioactivity, structural modifications were explored. Incorporating piperazine or piperidine subunits (similar to fluoroquinolone antibiotics) could improve antimicrobial properties. Additionally, thioamide groups and [1,3,4]-oxadiazole moieties were introduced to optimize antiviral and antimicrobial effects .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of related compounds is crucial. In silico pharmacokinetic and molecular modeling studies could provide insights into how this compound interacts with biological targets and guide further optimization .
Mécanisme D'action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .
Mode of Action
It’s known that triazole compounds can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . In the case of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives, they have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Based on the inhibition of c-met and vegfr-2, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they exhibit satisfactory activity compared with lead compounds
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in cancer cells. For instance, a similar compound was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of A549 cells .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclohexylamine derivative with a 2-chlorobenzylthiol derivative, followed by a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexylamine", "2-Chlorobenzyl chloride", "Sodium hydrosulfide", "Propylamine", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylthiol - 2-Chlorobenzyl chloride is reacted with sodium hydrosulfide in a mixture of water and ethanol to form 2-chlorobenzylthiol.", "Step 2: Synthesis of intermediate - Cyclohexylamine is reacted with 2-chlorobenzylthiol in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form an intermediate.", "Step 3: Synthesis of propyl derivative - Propylamine is added to the intermediate obtained in step 2 and the mixture is heated to form the propyl derivative.", "Step 4: Synthesis of triazoloquinazoline - The propyl derivative obtained in step 3 is reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form the triazoloquinazoline intermediate.", "Step 5: Synthesis of final product - The triazoloquinazoline intermediate obtained in step 4 is reacted with sodium bicarbonate and chloroform to form the final product, which is then extracted using ethyl acetate and purified using methanol." ] } | |
Numéro CAS |
1111221-62-5 |
Nom du produit |
1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Formule moléculaire |
C26H28ClN5O2S |
Poids moléculaire |
510.05 |
Nom IUPAC |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



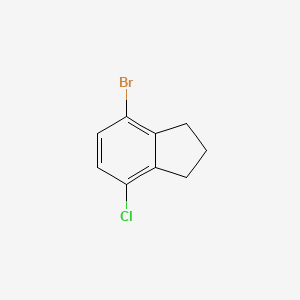
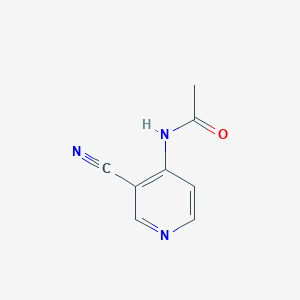
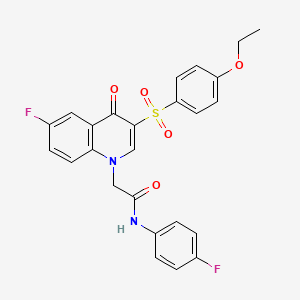

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2471966.png)

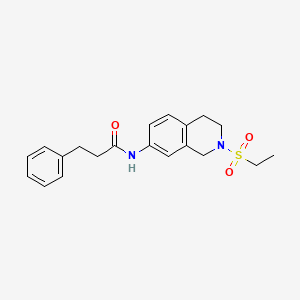
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)
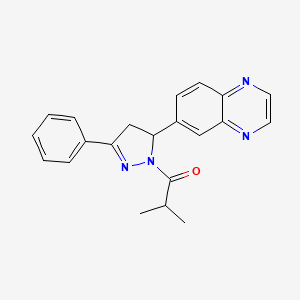
![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)
